

Dosing Schedule & Pharmacokinetic Data

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Compound Focus: Semaxinib

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The table below summarizes the key dosing and pharmacokinetic data from Phase I clinical trials of SU5416 (Semaxinib) in adult solid tumors.

Parameter	Summary of Findings
Recommended Single-Agent Dose	145 mg/m ² , administered via IV infusion twice weekly [1].
Dose Escalation Levels (Adult)	48, 65, 85, 110, 145, and 190 mg/m ² [1].
Maximum Tolerated Dose (MTD)	Not formally defined in one adult trial; 145 mg/m ² recommended due to intolerance upon re-initiation after a break at 190 mg/m ² [1]. A pediatric trial estimated the MTD to be 110 mg/m ² [2].
Pharmacokinetics (PK)	Exhibited linear PK up to 145 mg/m ² , with a large volume of distribution, rapid clearance (mean 26.1 L/h/m ²), and a short terminal half-life (mean 1.11 hours). A significant degree of interpatient variability was observed [1] [2].

Experimental Protocol & Administration

For a standard single-agent study, the following methodology can be applied, based on the clinical trial design [1].

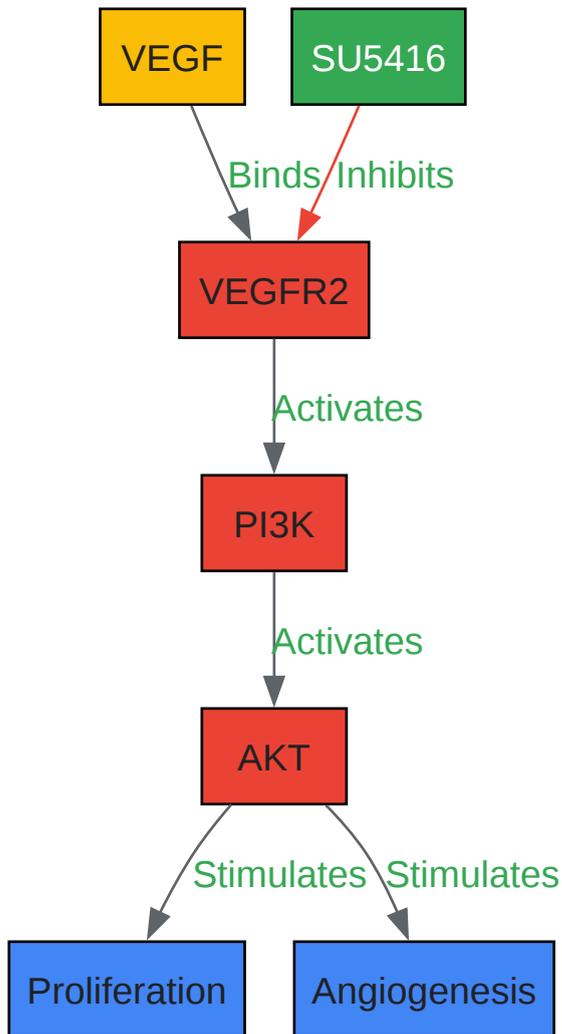
- **Drug Formulation & Storage:** SU5416 was supplied as a liquid formulation (4.5 mg/mL) in a vehicle containing **polyethylene glycol 400**, **Cremophor (polyoxyl 35 castor oil)**, benzyl alcohol, and dehydrated alcohol. Vials were stored at room temperature (22–28°C) and protected from light [1].
- **Dilution & Administration:**
 - Prior to infusion, dilute the drug 1:3 with 0.45% sodium chloride.
 - Administer through a central venous catheter using **non-PVC, non-DEHP intravenous tubing** and a **0.2 µm in-line filter** (not made from cellulose acetate).
 - The infusion should be administered at a **fixed rate of 100-200 mL/h** over approximately 60 minutes [1] [2].
- **Premedication (Critical):** To minimize hypersensitivity reactions to Cremophor, administer the following premedication about 1 hour before each SU5416 infusion [1] [2]:
 - **Dexamethasone** (10 mg IV)
 - **Diphenhydramine** or **Chlorpheniramine** (10 mg IV)
 - **Ranitidine** (50 mg IV) or an equivalent H2 blocker
- **Dose-Limiting Toxicities (DLTs) to Monitor:** The most common serious (Grade 3) drug-related toxicities observed include **headache**, **nausea/vomiting**, **liver enzyme abnormalities (AST/ALT elevation)**, **arthralgia**, and **hallucinations** [1] [2].

Combination Therapy & Troubleshooting

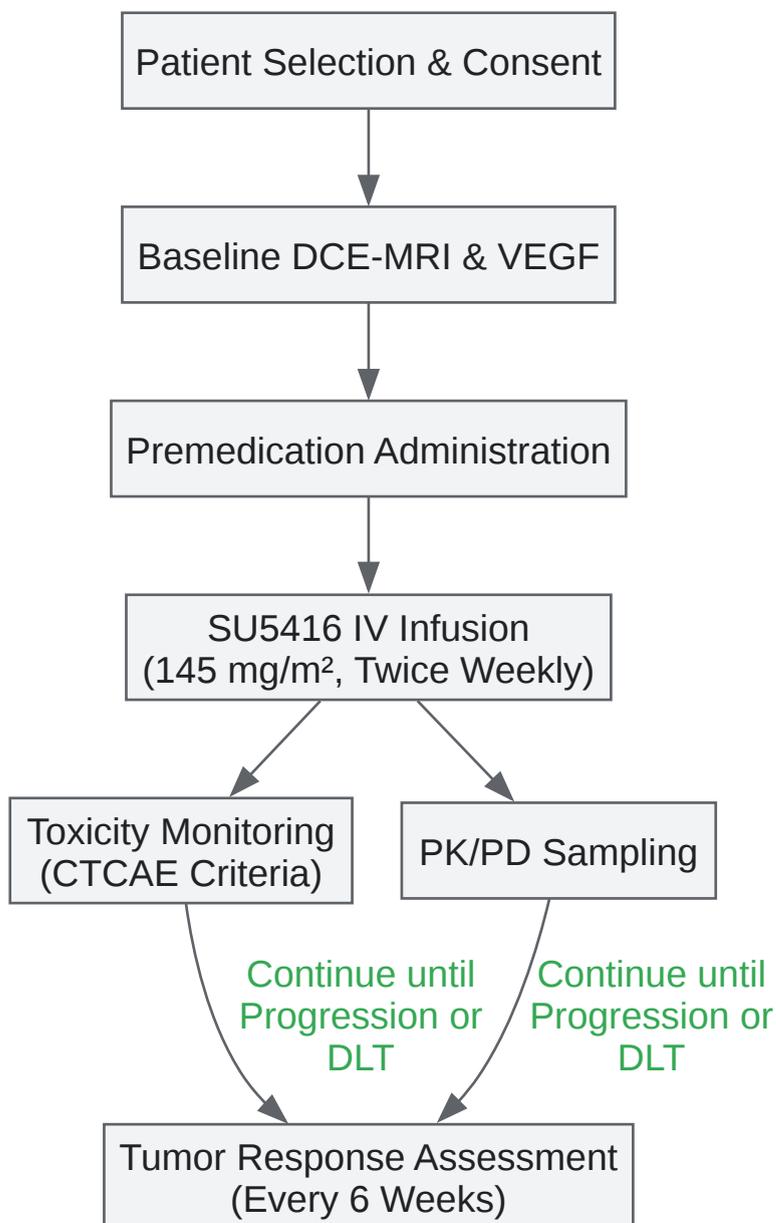
- **Compatibility with Other Drugs:** SU5416 has been studied in combination with cytotoxic chemotherapy. One study combined it with **Irinotecan** (125 mg/m² weekly for 4 weeks, then 2 weeks rest) without significant drug-drug interactions, allowing both agents to be administered at their full single-agent doses [3].
- **Impact of Concomitant Medications:** The plasma pharmacokinetics of SU5416 was **not significantly affected** by the concurrent administration of enzyme-inducing anticonvulsant drugs (EIACDs) like phenytoin or carbamazepine [2].
- **Troubleshooting Common Issues:**
 - **Intolerance after Treatment Break:** Clinical experience showed that patients who had breaks of therapy longer than a week **could not have treatment reinitiated at the higher dose of 190 mg/m²** without unacceptable toxicity. It is recommended to re-start at 145 mg/m² after a prolonged break [1].
 - **Variable Pharmacodynamic Results:** One study noted that no reproducible changes were seen in Dynamic Contrast-Enhanced MRI (DCE-MRI) endpoints, and no statistically significant treatment-related change in VEGF levels was observed. This highlights a potential challenge in consistently measuring the drug's biological activity [1].

Signaling Pathway & Experimental Workflow

To aid in understanding the drug's mechanism and the clinical trial assessment, the following diagrams illustrate the key signaling pathway and a standard experimental workflow.



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References

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2. Phase I Study of SU5416, a Small Molecule Inhibitor of the ... [pmc.ncbi.nlm.nih.gov]

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